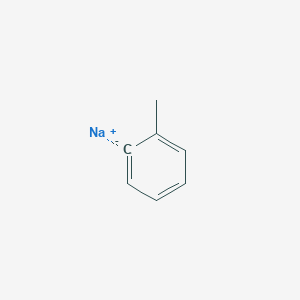

sodium;methylbenzene

Description

Historical Trajectory and Evolution of Organosodium Reagents in Chemical Synthesis

The journey of organosodium chemistry has been marked by early discoveries, methodological breakthroughs, and a continuous comparison with its more widely used organolithium counterparts.

Early Investigations and Fundamental Discoveries

The conceptual roots of organosodium chemistry trace back to the mid-19th century, with chemists like Frankland, Wanklyn, and Wurtz postulating the existence of organosodium intermediates in reactions involving alkyl halides and sodium metal. researchgate.netsci-hub.se However, it was not until 1903 that solid phenylsodium (B238773) was first isolated by Nef. wikipedia.org Early synthetic methods often relied on the transmetalation of organomercury compounds, such as the reaction of diethylmercury (B1204316) with sodium to produce ethylsodium, a process known as the Schorigin (or Shorygin) reaction. wikipedia.orgsaylor.org Another foundational reaction is the Wanklyn reaction (1858), where organosodium compounds react with carbon dioxide to form carboxylates, demonstrating their nucleophilic character. wikipedia.orgsaylor.org

Methodological Advancements in Organosodium Compound Preparation

Synthetically useful preparations of organosodium compounds from organic halides and sodium became more accessible in the 1930s. sci-hub.se A significant advancement has been the use of sodium dispersions, which are commercially available, easy to handle, and possess a large active surface area, facilitating the preparation of organosodium compounds. thieme-connect.comresearchgate.net Modern methods for preparing organosodium compounds include:

Two-Electron Reduction of Aryl Halides: This method utilizes sodium dispersion to reduce aryl chlorides, yielding arylsodium compounds. researchgate.netnih.gov

Halogen–Sodium Exchange: This technique involves the reaction of an organic halide with an organosodium reagent, such as neopentylsodium, to generate a new organosodium species. researchgate.netchemrxiv.org This method has expanded the range of accessible organosodium compounds, including those that were previously difficult to synthesize. nih.govchemrxiv.org

Directed Metalation: In this process, a C-H bond is deprotonated by an organosodium reagent at a position directed by a functional group. researchgate.net

Cleavage of C–C and C–Heteroatom Bonds: Reductive cleavage of certain chemical bonds using sodium dispersion can also lead to the formation of organosodium compounds. researchgate.net

Recent research has focused on developing more efficient and general methods for preparing organosodium reagents, such as the synthesis of nBuNa and NaTMP (TMP=2,2,6,6‐tetramethylpiperidide), which can be isolated as stable solids. researchgate.net Continuous flow techniques are also being explored to manage the reactivity and potential instability of some organosodium complexes. researchgate.net

Comparative Analysis with Organolithium Chemistry: Challenges and Renewed Academic Interest

Despite being discovered earlier, organosodium chemistry has long been overshadowed by its organolithium counterpart. researchgate.netsci-hub.sespringernature.com Organolithium compounds are generally more soluble in common organic solvents and have been extensively studied, leading to a vast body of knowledge about their reactivity and applications. researchgate.netchemrxiv.org

Challenges of Organosodium Chemistry:

Solubility: Many simple organosodium compounds are polymeric and have poor solubility in non-polar solvents due to the highly ionic nature of the sodium-carbon bond. wikipedia.orgresearchgate.net

Reactivity and Selectivity: Organosodium reagents are generally more reactive than organolithium reagents because sodium is more electropositive than lithium. quora.com This high reactivity can sometimes lead to undesired side reactions and lower selectivity. quora.comnih.gov

Mechanistic Understanding: A comprehensive mechanistic understanding of organosodium reactions has been hampered in part by the less informative nature of ²³Na NMR spectroscopy compared to the NMR techniques available for studying organolithium species. researchgate.net

Renewed Interest:

There is a growing resurgence of interest in organosodium chemistry, driven by the desire for more sustainable chemical processes. sci-hub.sethieme-connect.comchemistryworld.com Sodium is significantly more abundant and less expensive than lithium, making it an attractive alternative from both an economic and environmental standpoint. sci-hub.senih.govchemrxiv.org Researchers are actively exploring new methods to control the reactivity of organosodium reagents and expand their synthetic utility. researchgate.netchemrxiv.org Recent studies have shown that organosodium compounds can exhibit unique reactivity patterns compared to their lithium analogs, opening up new possibilities in synthesis. acs.orgnih.govbham.ac.uk

Significance of Benzylsodium (B3045699) within Contemporary Organic Synthesis Paradigms

Benzylsodium, a prominent member of the organosodium family, serves as a powerful base and nucleophile in a variety of organic transformations. lookchem.com Its reactivity and the increasing focus on sustainable chemistry have solidified its importance in modern synthesis.

Catalytic and Stoichiometric Roles of Benzylsodium in Chemical Transformations

Benzylsodium is utilized in both stoichiometric and, increasingly, in catalytic contexts. Stoichiometrically, it is employed in reactions such as the formation of benzyl (B1604629) ethers and esters. lookchem.com It also participates in nucleophilic addition reactions and can be used to prepare other organic compounds, such as n-amylbenzene from the reaction with butyl chloride. lookchem.comorgsyn.org

The development of catalytic systems involving organosodium reagents is a key area of modern research. While direct catalytic applications of benzylsodium itself are less common, the broader advancements in using organosodium compounds in transition-metal-catalyzed cross-coupling reactions highlight the potential. sci-hub.seresearchgate.netspringernature.com For instance, arylsodiums, which can be conceptually linked to benzylsodium's reactivity, have been successfully used in palladium-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions. sci-hub.sespringernature.com More recently, iron-catalyzed cross-coupling reactions of organosodium compounds have been developed, further expanding the catalytic toolbox for sustainable C-C bond formation. ggba.swissacs.org

The table below summarizes some of the key reactions involving benzylsodium and related organosodium compounds.

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Alkylation | Benzylsodium, Butyl chloride | n-Amylbenzene | orgsyn.org |

| Nucleophilic Alkylation | Benzylsodium, n-Propyl bromide | n-Butylbenzene | orgsyn.org |

| Metalation | Phenylsodium, Toluene (B28343) | Benzylsodium | wikipedia.org |

| Cross-Coupling | Arylsodiums, Aryl Chlorides, Pd-catalyst | Biaryls | sci-hub.sespringernature.com |

| Cross-Coupling | Organosodium compounds, Alkyl Bromides, Fe-catalyst | Alkylated Arenes | acs.org |

This table is interactive. Click on the headers to sort.

Sustainability and Resource Considerations for Sodium-Based Reagents

The push for "green chemistry" has brought sodium-based reagents to the forefront of synthetic innovation. ggba.swissmyscience.ch The Earth's crust contains a significantly higher abundance of sodium compared to lithium, making it a more sustainable and economically viable choice for large-scale chemical production. sci-hub.senih.gov

The use of abundant and non-toxic metals like sodium and iron in catalysis represents a major step towards more environmentally friendly manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. ggba.swissmyscience.ch By replacing precious and rare metals like palladium with more sustainable alternatives, the chemical industry can reduce its environmental footprint and mitigate concerns over global supply chain disruptions and metal scarcity. chemistryworld.comggba.swiss The ongoing development of efficient and selective reactions using organosodium reagents like benzylsodium is a critical component of this transition towards a more sustainable chemical future. thieme-connect.comresearchgate.netchemrxiv.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63846-51-5 |

|---|---|

Molecular Formula |

C7H7Na |

Molecular Weight |

114.12 g/mol |

IUPAC Name |

sodium;methylbenzene |

InChI |

InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |

InChI Key |

BQJGBCJGVCFQIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=[C-]1.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Benzylsodium and Analogous Benzylic Organosodium Compounds

Direct Metalation Strategies

Direct metalation involves the removal of a proton from the methyl group of toluene (B28343) using a strong base. The choice of base, solvent, and reaction conditions significantly influences the efficiency and applicability of the method.

Deprotonation of Toluene with Established Organosodium Bases

The direct deprotonation of toluene can be achieved using a pre-formed organosodium reagent. For instance, monometallic butylsodium can be employed to laterally metalate toluene, yielding benzylsodium (B3045699). This approach is foundational, though the high reactivity and often poor solubility of simple organosodium bases can present challenges. researchgate.net

In Situ Generation Techniques Utilizing Sodium Dispersion for Metalation

To circumvent the issues of handling highly reactive organosodium compounds, in situ generation techniques are employed. One such method involves the use of a finely divided sodium dispersion in the presence of an alkyl chloride. This generates a reactive alkylsodium species in the reaction mixture, which is immediately consumed in the metalation of the aromatic substrate. google.com This approach avoids the need to handle and store the unstable alkylsodium base and can minimize side reactions like Wurtz coupling. google.com The use of a primary and bulky alkylsodium, such as one derived from neopentyl chloride, is particularly effective as it retards undesired side reactions and promotes efficient halogen-sodium exchange for in situ base generation. chemistry-chemists.com

Alkali Metal Hydroxide-Mediated Metalation in Aprotic Solvents

A notable method for the synthesis of benzylsodium involves the use of alkali metal hydroxides in aprotic polar solvents. nih.gov In this process, toluene is dissolved in a solvent where its acidity is greater than that of water, such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The addition of an alkali metal hydroxide, like sodium hydroxide, under an inert atmosphere leads to the formation of benzylsodium and water. nih.gov The solvent and the generated water are subsequently removed under reduced pressure to yield the solid benzylsodium. nih.gov This method offers the significant advantage of utilizing readily available and less hazardous alkali metal hydroxides instead of elemental alkali metals. nih.gov

Example of Alkali Metal Hydroxide-Mediated Metalation:

| Substrate | Base | Solvent | Product |

| Parachloro toluene | Sodium hydroxide | DMSO | Parachloro benzylsodium |

This table is based on the data provided in the referenced source. nih.gov

Application of Bimetallic Systems in Deprotonation Reactions

Bimetallic systems, often referred to as superbases, exhibit significantly enhanced reactivity in deprotonation reactions compared to their individual components. The Lochmann-Schlosser superbase, a mixture of an alkyllithium (like n-butyllithium) and a potassium alkoxide (like potassium tert-butoxide), is a classic example. nih.gov While traditionally used for generating organopotassium compounds, analogous systems involving sodium alkoxides can be used to generate benzylsodium. researchgate.net For instance, the deprotonation of toluene with a bimetallic mixture of n-butyllithium and sodium tert-butoxide can produce the corresponding benzylsodium compound. researchgate.netresearchgate.net The enhanced basicity of these mixed-metal systems allows for the efficient metalation of relatively weak carbon acids like toluene. doubtnut.comnih.gov

A discrete mixed-metal cluster containing phenyl anions and tert-butoxide, formed from the metalation of benzene (B151609) with a Schlosser's base, has been shown to act as a superbase itself, capable of metalating toluene. doubtnut.comwikipedia.org

Bimetallic Systems for Toluene Deprotonation:

| Bimetallic System Components | Product |

| n-Butyllithium / Sodium tert-butoxide | Benzylsodium |

| n-Butyllithium / Potassium tert-butoxide | Benzylpotassium |

This table illustrates the components of common bimetallic superbases used for toluene metalation. researchgate.netnih.gov

Continuous Flow Synthesis of Benzylic Organosodium Species

Continuous flow chemistry offers a powerful platform for the safe and efficient generation of highly reactive species like benzylsodium. nih.govresearchgate.net In a typical setup, a hexane-soluble organosodium reagent, such as (2-ethylhexyl)sodium, is generated on-demand by passing the corresponding alkyl chloride through a sodium-packed bed reactor. nih.govresearchgate.net This freshly prepared organosodium solution is then mixed with a stream of an alkylarene, like toluene, often in the presence of an activator such as N,N,N',N'-tetramethylethylenediamine (TMEDA), to effect lateral sodiation. nih.govresearchgate.net The resulting benzylsodium species can be immediately quenched with various electrophiles in a subsequent step. nih.govresearchgate.net This methodology allows for precise control over reaction parameters, enhances safety by minimizing the accumulation of hazardous intermediates, and facilitates scalability. nih.gov

Yields of Products from Continuous Flow Generated Benzylsodium and Analogues:

| Alkylarene | Electrophile | Product | Yield (%) |

| Mesitylene | Cyclohexene oxide | 2-(3,5-Dimethylbenzyl)cyclohexan-1-ol | 89 |

| Toluene | Adamantanone | 2-(Benzyl)adamantan-2-ol | 92 |

| p-Xylene | Propionaldehyde (B47417) | 1-(4-Methylphenyl)butan-2-ol | 78 |

| 1-Methylnaphthalene (B46632) | Cyclohexanone | 2-(Naphthalen-1-ylmethyl)cyclohexan-1-ol | 92 |

This interactive table is based on data from Harenberg et al. (2022). nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is another fundamental route to organosodium compounds. This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent. While extensively developed for the synthesis of organolithium compounds, it is also a viable method for preparing organosodium species.

This method can be particularly useful for generating aryl and alkenyl sodium compounds that may be difficult to access through direct deprotonation. chemistry-chemists.com A key development in this area is the use of a primary, bulky alkylsodium reagent that lacks β-hydrogens, such as neopentylsodium. chemistry-chemists.com This reagent, which can be prepared in situ from neopentyl chloride and a sodium dispersion, effectively undergoes halogen-sodium exchange with aryl or alkenyl halides while minimizing common side reactions like Wurtz-Fittig coupling. chemistry-chemists.com Although less common for the direct synthesis of benzylsodium from benzyl (B1604629) halides due to the high propensity for Wurtz coupling, this method is crucial for generating the organosodium reagents that can then be used in deprotonation reactions or other synthetic transformations. chemistry-chemists.com

Transmetalation Approaches for Benzylsodium Formation

Transmetalation, the exchange of a metal between two organometallic species, represents a significant route for the preparation of organosodium compounds, including benzylsodium. This approach often involves the reaction of a more readily accessible organometallic compound with a sodium-containing reagent.

Historically, organomercury compounds were utilized as precursors in transmetalation reactions to yield organosodium species. The Schorigin reaction, for instance, involves the reaction of a dialkylmercury compound with sodium metal. While initially applied to alkylsodium compounds, this principle can be extended to the synthesis of benzylsodium from dibenzylmercury.

A more contemporary and widely applicable transmetalation method involves the reaction of an organolithium compound with a sodium alkoxide. This equilibrium-driven process is based on the relative stability of the organometallic species and the solubility of the resulting alkoxide. For the synthesis of benzylsodium, benzyllithium (B8763671) can be treated with a sodium alkoxide, such as sodium tert-butoxide, to afford the desired benzylsodium. This method is particularly useful due to the commercial availability and convenient reactivity of organolithium compounds. nih.gov

Benzylic sodium species, once formed, can also undergo subsequent transmetalation to other metals, such as magnesium, to facilitate specific downstream reactions like copper-catalyzed aziridine (B145994) openings. nih.gov

Table 1: Transmetalation Approaches for Benzylsodium Formation

| Precursor Organometallic | Sodium Reagent | Product | Key Features |

|---|---|---|---|

| Dibenzylmercury | Sodium metal | Benzylsodium | Historical method (Schorigin reaction). |

| Benzyllithium | Sodium tert-butoxide | Benzylsodium | Modern, equilibrium-driven method. |

Cleavage of Carbon-Carbon and Carbon-Heteroatom Bonds for Organosodium Synthesis

The formation of organosodium compounds can also be achieved through the cleavage of specific chemical bonds, typically involving a reductive process with sodium metal. This strategy is particularly relevant for the synthesis of benzylsodium from precursors containing benzylic carbon-heteroatom or, less commonly, carbon-carbon bonds.

A prominent example of carbon-heteroatom bond cleavage is the reductive cleavage of benzylic halides with sodium. The reaction of benzyl chloride or benzyl bromide with a dispersion of sodium metal can lead to the formation of benzylsodium. However, a common side reaction in this process is the Wurtz-Fittig coupling, which results in the formation of bibenzyl. Careful control of reaction conditions is therefore crucial to favor the formation of the organosodium intermediate. organic-chemistry.org

The cleavage of carbon-oxygen bonds in benzyl ethers with sodium is another potential route to benzylsodium. While the reductive cleavage of benzyl ethers is a well-established method for deprotection in organic synthesis, its application for the direct formation of benzylsodium is less documented. The reaction would conceptually involve the treatment of a benzyl ether, such as dibenzyl ether, with sodium metal to generate benzylsodium and a sodium alkoxide.

The cleavage of carbon-carbon bonds to generate benzylsodium is a less common strategy. It would require a precursor with a labile C-C bond that can be selectively cleaved by sodium.

Table 2: Organosodium Synthesis via Bond Cleavage

| Substrate | Bond Cleaved | Reagent | Product | Notable Aspects |

|---|---|---|---|---|

| Benzyl halide (e.g., Benzyl chloride) | C-Halogen | Sodium dispersion | Benzylsodium | Wurtz-Fittig coupling is a competitive side reaction. organic-chemistry.org |

| Benzyl ether (e.g., Dibenzyl ether) | C-Oxygen | Sodium metal | Benzylsodium | Primarily used for deprotection; application for benzylsodium synthesis is less common. |

Directed Metalation as a Strategy for Substituted Toluene Derivatives

Directed metalation, particularly lateral sodiation, has emerged as a powerful and regioselective strategy for the synthesis of functionalized benzylsodium derivatives from substituted toluenes. This method relies on the presence of a directing group on the aromatic ring, which guides the deprotonation of the benzylic methyl group by a strong sodium base.

The use of on-demand generated, hexane-soluble (2-ethylhexyl)sodium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be highly effective for the lateral sodiation of various alkyl(hetero)arenes. nih.gov This approach allows for the metalation of toluenes bearing a range of substituents, including halides, methoxy (B1213986) groups, and amide functionalities, at the benzylic position. nih.gov

The resulting benzylic sodium species are highly reactive and can be trapped with a variety of electrophiles, leading to the synthesis of diverse functionalized molecules. Examples of successful trapping reactions include additions to carbonyl compounds, epoxides, and oxetanes, as well as Wurtz-type couplings with alkyl and benzyl halides. nih.gov For instance, the lateral sodiation of 1-methylnaphthalene followed by quenching with an epoxide yields the corresponding alcohol in good yield. nih.gov

This methodology has proven valuable in the synthesis of pharmaceutically relevant compounds. For example, the synthesis of fingolimod (B1672674) has been achieved by applying the lateral sodiation strategy twice to p-xylene. nih.gov

Table 3: Directed Lateral Sodiation of Substituted Toluenes

| Toluene Derivative | Directing Group | Sodium Base System | Subsequent Electrophile | Product Type |

|---|---|---|---|---|

| 1-Methylnaphthalene | N/A (activated aromatic) | (2-Ethylhexyl)sodium / TMEDA | Epoxide | Functionalized alcohol nih.gov |

| p-Xylene | Methyl | (2-Ethylhexyl)sodium / TMEDA | Aziridine precursor (after transmetalation) | Precursor to Fingolimod nih.gov |

| Halide-substituted toluene | Halogen | (2-Ethylhexyl)sodium / TMEDA | Carbonyl compound | Functionalized alcohol nih.gov |

| Methoxy-substituted toluene | Methoxy | (2-Ethylhexyl)sodium / TMEDA | Oxetane | Functionalized alcohol nih.gov |

Structural Elucidation and Aggregation Phenomena of Benzylsodium Species

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are indispensable for elucidating the intricate structural and dynamic properties of benzylsodium (B3045699). These techniques provide insights into the nature of the carbon-sodium bond, charge distribution, and the formation of aggregates in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for probing the structure of benzylsodium in solution. rsc.org By analyzing the chemical shifts and coupling constants of different nuclei, detailed information about the electronic environment and connectivity of atoms can be obtained.

The formation of the benzyl (B1604629) carbanion upon metallation of toluene (B28343) results in a significant upfield shift of the proton resonances in the ¹H NMR spectrum, a characteristic feature of such species. rsc.org This shielding is a direct consequence of the increased electron density on the benzyl moiety. In a study of benzylsodium in deuterated tetrahydrofuran (B95107) (THF-d8), the chemical shifts for the benzylic (α-H), ortho, meta, and para protons were observed at distinct positions, confirming the delocalization of the negative charge into the aromatic ring. core.ac.uk

A comparison of alkali-metal benzyl derivatives has shown a trend in chemical shifts that indicates significant charge delocalization in the benzyl group. nih.gov For instance, in benzene-d6 (B120219) solution, the benzylic protons (CH₂) of a benzylpotassium derivative show a downfield signal at 3.10 ppm, while the aromatic protons are considerably shielded, with shifts ranging from 7.01 to 5.79 ppm. nih.gov While this specific data is for a potassium analogue, it highlights the general trends observed in benzyl alkali-metal compounds.

Table 1: Illustrative ¹H NMR Chemical Shifts (ppm) for Benzyl Anion Species

| Proton | Benzylsodium in THF-d8 core.ac.uk |

|---|---|

| α-H | 1.61 |

| ortho-H | 6.12 |

| meta-H | 6.36 |

| para-H | 5.46 |

Note: This table is for illustrative purposes and chemical shifts can vary with solvent and concentration.

¹³C NMR spectroscopy provides further evidence for the delocalization of the negative charge in benzylsodium. The carbon atom bearing the formal negative charge (the α-carbon) and the aromatic carbons exhibit characteristic chemical shifts. In THF-d8, the α-carbon of benzylsodium resonates at approximately 37.1 ppm, while the ipso, ortho, meta, and para carbons appear at distinct upfield and downfield positions, reflecting the complex charge distribution within the anion. core.ac.uk The significant shielding of the para-carbon, in particular, is indicative of substantial negative charge density at this position. core.ac.uk

Studies comparing various benzyl alkali-metal compounds have shown that the nature of the counterion influences the charge distribution. rsc.org As the cation radius decreases, there is a more significant reduction in resonance saturation. lookchem.comrsc.org

Table 2: ¹³C NMR Chemical Shifts (ppm) for Benzylsodium in THF-d8 core.ac.uk

| Carbon | Chemical Shift (ppm) |

|---|---|

| α-C | 37.1 |

| ipso-C | 161.2 |

| ortho-C | 116.9 |

| meta-C | 128.4 |

| para-C | 104.7 |

Note: This table presents data from a specific study and values can be influenced by experimental conditions.

While direct ²⁹Si or ¹⁵N NMR studies specifically on benzylsodium are not extensively reported in the provided context, the application of these techniques to related organoalkali compounds offers valuable insights into aggregation and solvation phenomena. For instance, in studies of silyl-substituted alkylsodium reagents, ²⁹Si NMR can provide information about the electronic environment around the silicon atom, which is influenced by the proximity and nature of the sodium counterion and solvent molecules. Similarly, when nitrogen-containing ligands like TMEDA (tetramethylethylenediamine) or PMDETA (pentamethyldiethylenetriamine) are used to break down aggregates, ¹⁵N NMR can probe the coordination of these ligands to the sodium center. researchgate.netncl.ac.uk These techniques are powerful tools for understanding the composition and structure of the solvation shell around the sodium cation in benzylsodium complexes. ncl.ac.uk

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.org This method allows for the estimation of the molecular weight of species in solution, providing direct evidence for the state of aggregation. rsc.org Studies on benzylsodium derivatives in benzene-d6 solutions have suggested that they tend to exist as monomeric motifs. nih.govacs.org In contrast, related benzylpotassium derivatives can form higher aggregates, such as trimers. acs.org The use of chelating ligands like PMDETA can influence the aggregation state, often leading to the formation of discrete, less aggregated species. researchgate.net For example, ¹H DOSY NMR studies of a PMDETA adduct of a silyl-substituted alkylsodium in deuterated cyclohexane (B81311) suggested the existence of dimers in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Species Formation and Transformation Pathways

UV-Vis spectroscopy is a valuable tool for monitoring the formation and reactions of colored species like benzylsodium. numberanalytics.com The benzyl anion exhibits strong absorption in the UV-Vis region due to electronic transitions within the delocalized π-system. The position and intensity of the absorption maximum (λmax) are sensitive to the nature of the counterion, the solvent, and the state of aggregation. This technique can be used to follow the progress of the metallation of toluene to form benzylsodium and to study the kinetics of its subsequent reactions with various electrophiles. numberanalytics.comuu.nl While specific λmax values for benzylsodium are not detailed in the provided search results, UV-Vis spectroscopy is a fundamental method for studying the transformation pathways of such reactive intermediates. core.ac.ukresearchgate.net

Solid-State Structural Determination: X-ray Crystallography

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the chemical and physical properties of a compound. For organometallic species like benzylsodium, X-ray crystallography stands as the most powerful technique for elucidating three-dimensional structures. wikipedia.orglibretexts.organton-paar.com This experimental method involves directing X-rays at a single crystal of the compound. The regular, repeating lattice of atoms within the crystal diffracts the X-rays in a unique pattern of intensities and angles. wikipedia.org By analyzing this diffraction pattern, scientists can construct a detailed model of the electron density within the crystal, revealing the precise positions of individual atoms and the nature of the chemical bonds connecting them. wikipedia.orglibretexts.org

Molecular Structures and Coordination Modes of Alkali Metal Benzyl Complexes

X-ray crystallographic studies have been instrumental in characterizing the molecular structures of alkali metal benzyl complexes, including benzylsodium. These studies reveal the coordination modes between the alkali metal cation and the benzyl anion. Two primary coordination modes are observed: σ-coordination and π-coordination.

In the case of benzylsodium, the sodium cation can interact directly with the benzylic carbon atom (Cα), forming a σ-bond. This interaction is often accompanied by a weaker interaction with the ipso-carbon of the phenyl ring. rsc.org Alternatively, the sodium cation can coordinate to the π-system of the aromatic ring, an interaction known as π-coordination. rsc.orgresearchgate.net

The preference for a particular coordination mode is influenced by several factors, including the size of the alkali metal cation. Lighter alkali metals like lithium and sodium generally favor σ-coordination, while heavier alkali metals such as potassium, rubidium, and cesium tend to prefer π-coordination due to their larger ionic radii and greater polarizability. rsc.orgresearchgate.net However, this is a general trend and can be influenced by other factors like the presence of coordinating solvent molecules or bulky substituents on the benzyl group. rsc.orgresearchgate.net For instance, a monomeric benzylsodium complex stabilized by the tetradentate amine ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me6Tren) exhibits η2-coordination of the sodium to the Cα and Cipso carbons. rsc.org In another example, a silyl-substituted benzylsodium complex with the same Me6Tren ligand shows the sodium ion coordinated to three carbon atoms of the phenyl ring in a η3 fashion. rsc.org

The table below summarizes the coordination modes observed in selected alkali metal benzyl complexes as determined by X-ray crystallography.

| Compound | Alkali Metal | Ligand | Coordination Mode | Key Structural Features | Reference |

| [Na(CH2Ph)(THF)2]∞ | Sodium | Tetrahydrofuran (THF) | η2 (to Cα and Cipso) | Polymeric chain | rsc.org |

| [Na(CH(Ph)(SiMe3))(Me6Tren)] | Sodium | Me6Tren | η3 (to phenyl ring) | Monomeric | rsc.org |

| [Li(CH2Ph)(Me6Tren)] | Lithium | Me6Tren | σ-coordination | Monomeric | researchgate.net |

| [K(CH2Ph)(Me6Tren)] | Potassium | Me6Tren | π-coordination | Monomeric | researchgate.net |

Identification of Aggregation States (Monomers, Dimers, Polymeric Forms)

Organoalkali metal compounds, including benzylsodium, have a strong tendency to aggregate in the solid state. researchgate.netrsc.org This aggregation is driven by the highly polar nature of the metal-carbon bond, leading to the formation of structures that stabilize the reactive centers. rsc.org X-ray crystallography is the definitive method for identifying these aggregation states, which can range from simple monomers and dimers to more complex polymeric chains and clusters. rsc.orgresearchgate.netrsc.org

The degree of aggregation is influenced by factors such as the nature of the organic group, the identity of the alkali metal, and the presence and type of coordinating solvent molecules or ligands. rsc.org For example, benzylsodium solvated with tetrahydrofuran (THF) has been shown to exist as a one-dimensional polymer, [Na(CH2Ph)(THF)2]∞, in the solid state. rsc.org In this polymeric structure, benzyl groups bridge between sodium centers.

The use of sterically demanding ligands can break down these aggregates to form discrete monomeric or dimeric species. The bulky tetradentate amine ligand, Me6Tren, has been successfully employed to isolate monomeric benzylsodium complexes. rsc.orgresearchgate.net The isolation of such monomers is crucial for understanding the intrinsic reactivity of the organometallic species, as it removes the complexities arising from aggregated structures. rsc.org

The table below provides examples of different aggregation states observed in benzylsodium and related alkali metal benzyl complexes.

| Compound | Aggregation State | Key Features | Reference |

| [Na(CH2Ph)(THF)2]∞ | 1D Polymer | Bridging benzyl groups | rsc.org |

| [Na(CH(Ph)(SiMe3))(Me6Tren)] | Monomer | Sterically demanding ligand prevents aggregation | rsc.org |

| [Li(CH2Ph)]n | Polymer | Varies with solvent and temperature | acs.org |

| [(TMEDA)Na(μ-CH2Ph)]2 | Dimer | Bridging benzyl groups with TMEDA coordination | acs.org |

Impact of Ligands and Solvents on Solid-State Architectures

Ethereal solvents like tetrahydrofuran (THF) are commonly used in the synthesis and crystallization of benzylsodium. As seen in the polymeric structure of [Na(CH2Ph)(THF)2]∞, THF molecules coordinate to the sodium centers, completing their coordination sphere. rsc.org However, THF is often not sufficient to break down the inherent tendency of benzylsodium to form extended polymeric networks.

To achieve less aggregated structures, polydentate amine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and tris[2-(dimethylamino)ethyl]amine (Me6Tren) are frequently employed. rsc.orgacs.org TMEDA, a bidentate ligand, can lead to the formation of dimeric benzylsodium complexes. acs.org The more sterically encumbering and higher-denticity ligand, Me6Tren, is particularly effective at encapsulating the sodium ion, thereby preventing intermolecular interactions and favoring the formation of monomeric species. rsc.orgresearchgate.net The isolation of monomeric benzylsodium complexes using Me6Tren has been a significant step in allowing for detailed structural and reactivity studies of the fundamental benzylsodium unit. rsc.orgresearchgate.net

The influence of the solvent and ligand on the solid-state structure is a key consideration in the design and synthesis of organometallic reagents with specific reactivity profiles.

Computational and Theoretical Investigations

In conjunction with experimental techniques like X-ray crystallography, computational and theoretical methods provide invaluable insights into the structure, bonding, and reactivity of benzylsodium species. These in silico approaches allow for the exploration of structures that may be difficult to isolate or characterize experimentally and can be used to predict reaction pathways and elucidate reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations for Structural Prediction and Mechanistic Insight

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in organometallic chemistry for predicting molecular structures and understanding electronic properties. orientjchem.orgmdpi.com DFT calculations can accurately model the geometries of benzylsodium complexes, including bond lengths, bond angles, and coordination modes. acs.org These theoretical predictions often show excellent agreement with experimental data obtained from X-ray crystallography. acs.org

DFT calculations have been successfully used to probe the subtle energetic differences between various possible structures of benzylsodium, helping to explain the observed preferences for certain aggregation states and coordination modes. For example, calculations can rationalize why lighter alkali metals like sodium tend to favor σ-coordination with the benzyl anion, while heavier alkali metals prefer π-coordination. acs.org

Furthermore, DFT is employed to gain mechanistic insight into reactions involving benzylsodium. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers and reaction energies, providing a deeper understanding of the reaction mechanism.

The table below presents a comparison of selected structural parameters for a benzylsodium complex obtained from X-ray crystallography and predicted by DFT calculations.

| Parameter | Experimental (X-ray) | DFT Calculation | Reference |

| Na-Cα bond length (Å) in [Na(CH2Ph)(Me6Tren)] | 2.593(3) | 2.61 | acs.org |

| Na-Cipso bond length (Å) in [Na(CH2Ph)(Me6Tren)] | 2.895(3) | 2.92 | acs.org |

| Cα-Na-Cipso angle (°) in [Na(CH2Ph)(Me6Tren)] | 48.9(1) | 48.5 | acs.org |

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling encompasses a range of theoretical methods, including DFT and higher-level ab initio calculations, that are used to simulate chemical reactions and explore their underlying pathways. chemrxiv.orgarxiv.orgrsc.orgnih.gov These methods are crucial for understanding the detailed steps involved in a chemical transformation, from the initial approach of reactants to the formation of final products.

For reactions involving benzylsodium, quantum chemical modeling can be used to:

Identify transition state structures: The transition state is the highest energy point along the reaction coordinate and represents the critical geometry that must be achieved for a reaction to occur. Identifying the structure of the transition state is key to understanding the reaction mechanism. nih.gov

Calculate activation energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. Quantum chemical calculations can provide quantitative estimates of activation energies. rsc.org

Explore competing reaction pathways: Many reactions can proceed through multiple possible pathways. Quantum chemical modeling can be used to evaluate the energetics of these competing pathways and predict which one is most likely to be followed. chemrxiv.org

Investigate the role of solvent and ligands: These models can explicitly include solvent molecules or ligands to understand their influence on the reaction pathway and energetics.

By providing a detailed, atomistic picture of the reaction process, quantum chemical modeling complements experimental studies and contributes to a more complete understanding of the reactivity of benzylsodium.

Analysis of Carbon-Sodium Bond Character (Ionicity vs. Covalence)

The bond between carbon and sodium in organosodium compounds is characterized by a high degree of polarity due to the significant difference in electronegativity between carbon (2.55) and sodium (0.93). quora.com This polarity suggests a bond with substantial ionic character. quora.comacs.org For organosodium compounds in general, the C-Na bond is considered to be largely ionic. core.ac.uk

In the case of benzylsodium, the nature of the C-Na interaction is nuanced and dependent on factors such as the solvent and the presence of chelating ligands. While a simple C-Na bond would be highly ionic, studies on solvated benzylsodium complexes reveal significant interactions between the sodium cation and the π-system of the benzyl anion. acs.orgcore.ac.uk

Research on a series of alkali-metal benzyl complexes has shown that as the alkali metal gets larger (from Li to K), the bonding shifts from predominantly σ-type (a more direct interaction with the benzylic carbon) to predominantly π-type (interaction with the aromatic ring). acs.org Sodium is found in an intermediate position, exhibiting characteristics of both types of interactions. acs.org This is highlighted by the Cipso–Cα–M (M=alkali metal) bond angle, which changes significantly with the metal. acs.org For a monomeric 3,5-dimethylbenzylsodium complex, this angle is 90.41(10)°, indicative of significant η2 coordination, where the sodium ion interacts with both the benzylic carbon (Cα) and the ipso-carbon of the ring. acs.org

Theoretical calculations and experimental data from X-ray crystallography provide further insight. The analysis of bond indices from computational studies on related monomeric sodium benzyl complexes suggests that the bonding between the sodium cation and the benzyl anion is primarily electrostatic, or ionic, in nature, with very little covalent character in the M–C bonds. acs.org The interaction of the sodium cation with the benzyl anion can be described as η2-coordination to the Cα and Cipso carbons in the solid state for THF-solvated benzylsodium, which forms a 1D coordination polymer. core.ac.uk

The table below presents data on the estimated ionic character of various carbon-metal bonds, providing context for the C-Na bond.

| Bond | Estimated Ionic Character (%) |

|---|---|

| C-Na | 47 |

| C-Li | 43 |

| C-K | 52 |

| C-Mg | 35 |

| C-Zn | 18 |

Data sourced from Pauling, L., The Nature of the Chemical Bond, 3rd ed., 1960.

Studies on Carbanion Stability and Structural Reorganization upon Formation

The formation of the benzyl carbanion from a precursor like toluene involves the removal of a proton from the methyl group, leading to a species that is significantly stabilized by resonance. wikipedia.orgresearchmap.jp The negative charge is not localized on the benzylic carbon but is delocalized over the entire π-system of the aromatic ring. researchmap.jpdu.edu.eg This delocalization is a key factor in the stability of the benzyl carbanion. wikipedia.orgresearchmap.jp

The formation of the benzyl anion induces significant structural reorganization compared to the neutral toluene molecule. A key indicator of this is the change in bond lengths within the molecule. The delocalization of the negative charge into the aromatic ring gives the Cipso–CH2 bond partial double bond character, leading to its shortening. acs.org Concurrently, the bond lengths within the aromatic ring are altered. Computational studies on the benzyl anion show a pattern of alternating longer and shorter C-C bonds within the ring, which deviates from the uniform bond lengths of benzene (B151609). researchgate.netopen.edu Specifically, the Cipso–Cortho and Cmeta–Cpara bonds tend to elongate, while the Cortho–Cmeta bonds shorten. acs.org

The geometry of the benzylic carbon also changes from sp3 hybridization in toluene towards sp2 hybridization in the benzyl carbanion, resulting in a more planar structure at the CH2 group. acs.org This planarity facilitates the overlap of the p-orbital containing the lone pair with the π-system of the aromatic ring, maximizing resonance stabilization. wikipedia.org

The table below presents a comparison of selected bond lengths in neutral toluene and the computationally determined structure of the benzyl anion, illustrating the structural reorganization upon its formation.

| Bond | Toluene (Å) | Benzyl Anion (Calculated, Å) |

|---|---|---|

| Cipso–CH2 | ~1.51 | 1.405(2) acs.org |

| Cipso–Cortho | ~1.40 | 1.428 researchgate.net |

| Cortho–Cmeta | ~1.39 | 1.387 researchgate.net |

| Cmeta–Cpara | ~1.39 | 1.422 researchgate.net |

Note: Toluene bond lengths are typical values. Benzyl anion data is from computational studies and a crystallographic study of a substituted benzylsodium complex. acs.orgresearchgate.net

These structural changes are a direct consequence of the electronic redistribution upon deprotonation, fundamentally altering the character of the bonds throughout the benzylsodium species. The stability of the benzyl carbanion is thus intrinsically linked to this structural flexibility.

Reactivity Profiles and Mechanistic Aspects of Benzylsodium

Intrinsic Reactivity Modes

The intrinsic reactivity of benzylsodium (B3045699) is dictated by the nature of the benzylic carbon, which carries a substantial negative charge. This charge distribution leads to two primary reactivity modes: nucleophilicity and basicity.

Nucleophilic Character of the Benzylic Carbon

The benzylic carbon in benzylsodium acts as a powerful nucleophile due to the high electron density localized on it. This nucleophilic character enables benzylsodium to participate in reactions with various electrophilic centers, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, benzylsodium derivatives have been shown to be effective nucleophiles in cross-coupling reactions, forming Csp³-Csp³ bonds with electrophiles such as alkyl, allyl, and benzyl (B1604629) chlorides. nih.gov They also readily undergo nucleophilic addition reactions with carbonyl electrophiles, epoxides, and oxetanes, leading to the formation of alcohols and other functionalized compounds. nih.gov

Basicity and Proton Abstraction Capabilities

In addition to its nucleophilic nature, benzylsodium is a strong base capable of abstracting protons from weakly acidic carbon-hydrogen bonds. This basicity is particularly evident in metallation reactions, where benzylsodium can deprotonate relatively acidic C-H bonds, such as those in other alkyl arenes, leading to the formation of new organosodium species. researchgate.netntu.edu.sgwikipedia.org The ability to abstract protons makes benzylsodium a valuable reagent for generating other carbanions and initiating anionic polymerization reactions.

Concomitant Basicity and Nucleophilicity in Carbon-Hydrogen Additions

Organosodium reagents, including benzylsodium, often exhibit a dual character, acting as both a base and a nucleophile within the same reaction system. researchgate.net This concomitant basicity and nucleophilicity can influence the reaction pathway, particularly in transformations involving carbon-hydrogen bond additions. For example, in reactions with certain unsaturated systems like diarylethenes and ketones, the organosodium reagent can initially deprotonate a C-H bond (basicity) and subsequently undergo nucleophilic addition to a multiple bond. researchgate.net This interplay between basicity and nucleophilicity allows for complex transformations and highlights the versatile reactivity of benzylsodium.

Detailed Mechanistic Studies

Investigating the detailed mechanisms of reactions involving benzylsodium provides deeper insights into its reactivity and allows for the rational design of synthetic strategies. Studies have explored the potential involvement of both radical/single-electron transfer pathways and ionic mechanisms.

Exploration of Radical and Single-Electron Transfer Mechanisms

The involvement of radical or single-electron transfer (SET) mechanisms in reactions of organosodium compounds is an area of ongoing investigation. While the highly polar nature of the Na-C bond suggests ionic pathways are dominant, SET processes can occur in reactions involving alkali metals and organic substrates, particularly with suitable electron acceptors. libretexts.orgresearchgate.netnumberanalytics.comchemrxiv.org Some reactions involving phenylsodium (B238773), a related organosodium compound, have implicated radical intermediates, such as those proposed in the Wurtz-Fittig reaction mechanism. wikipedia.org Although direct experimental evidence for SET in all benzylsodium reactions may be challenging to obtain, the possibility of such pathways, especially in reactions with reducible substrates, warrants consideration and further exploration through detailed mechanistic studies.

Investigation of Ionic Pathways and Ion-Pairing Effects

The reactivity of benzylsodium is significantly influenced by its ionic character and the effects of ion-pairing in solution. The Na-C bond is highly polarized, leading to the formation of a carbanionic species stabilized by association with the sodium cation. wikipedia.org In solution, benzylsodium exists not as free ions but rather as ion pairs or aggregates, the nature of which depends on the solvent and concentration. rsc.orgbham.ac.ukacs.orgsemanticscholar.org These ion pairs can range from contact ion pairs, where the cation and anion are in direct contact, to solvent-separated ion pairs, where solvent molecules are interspersed between the ions. wikipedia.org The degree of ion-pairing and aggregation can significantly impact the reactivity and selectivity of benzylsodium in various reactions. rsc.orgbham.ac.ukacs.org Studies investigating the structures of benzylsodium complexes with coordinating ligands have provided valuable information on the coordination environment around the sodium ion and its influence on the carbanionic center. rsc.orgbham.ac.uksemanticscholar.org Understanding these ion-pairing phenomena is crucial for rationalizing the observed reactivity patterns and optimizing reaction conditions when using benzylsodium in synthesis.

Influence of Aggregation and Solvation on Reaction Kinetics and Selectivity

The aggregation state and solvation of organosodium compounds, including benzylsodium, play a crucial role in their reactivity, influencing both reaction kinetics and selectivity. Organoalkali metal compounds often exist as aggregates (e.g., dimers, tetramers) in solution, and the degree of aggregation is highly dependent on the solvent and concentration. Solvation by polar molecules can break down these aggregates into less aggregated or even monomeric species.

Studies on related organolithium compounds, such as lithium diisopropylamide (LDA), highlight how solvation and aggregation effects dictate characteristic rate behavior in reactions. nih.gov The efficacy of reactions can be critically dependent on factors like aging effects, which are traced to changes in aggregate structure. researchgate.net For instance, unsolvated tetrameric lithium enolates have been shown to be unreactive in certain aldol (B89426) additions, while solvated dimeric species are highly reactive. nih.gov Although specific detailed studies on benzylsodium aggregation and solvation effects on kinetics and selectivity were not extensively found in the provided results, the principles observed for other organoalkali metals are generally applicable. Solvation effects can drive selectivity in reactions, as demonstrated in Diels-Alder reactions where different solvation of transition states leads to varying product ratios. rsc.org

Aggregation and solvation influence the nature of the reactive species. A less aggregated, more highly solvated species is generally more reactive due to increased charge separation between the metal cation and the carbanionic center. This can affect the rate of nucleophilic attack or proton abstraction. The specific aggregate present in solution can also dictate the reaction pathway and, consequently, the selectivity (e.g., chemo-, regio-, or stereoselectivity).

Quantitative Kinetic Analysis and Rate Law Determinations

Quantitative kinetic analysis is essential for understanding the detailed mechanism of reactions involving benzylsodium. Rate laws, which express the relationship between the reaction rate and the concentrations of reactants, are experimentally determined and provide insights into the elementary steps of a reaction. sparkl.melardbucket.orgchemistry.coach

For organoalkali metal compounds, rate studies can reveal the active species in solution. For example, rate studies of aldol additions with lithium enolates traced the lack of aggregation-dependent selectivities to a monomer-based mechanism, even though aggregated species were present. nih.gov This indicates that the monomer, present in equilibrium with aggregates, is the kinetically significant species.

While specific rate laws for benzylsodium reactions were not detailed in the provided search results, the general principles of chemical kinetics apply. The rate of a reaction involving benzylsodium would typically be proportional to the concentration of benzylsodium and the concentration(s) of the other reactant(s), each raised to an experimentally determined order. lardbucket.orgchemistry.coach

Table 1: General Rate Law Expression

| Rate Law | Description |

| Rate = k[A]m[B]n | Describes the relationship between reaction rate and reactant concentrations. sparkl.melardbucket.orgchemistry.coach |

| k | Rate constant, specific to the reaction conditions. sparkl.melardbucket.org |

| [A], [B] | Molar concentrations of reactants. sparkl.melardbucket.org |

| m, n | Reaction orders with respect to reactants A and B, determined experimentally. sparkl.melardbucket.org |

Determining the rate law often involves analyzing initial rate data from experiments where reactant concentrations are varied. lardbucket.orgutdallas.edu Integrated rate laws describe how reactant or product concentrations change over time and can be used to determine reaction order by plotting concentration-time data in different ways to obtain a straight line. chemistry.coachatlanticoer-relatlantique.ca

Stereochemical Outcomes and Control in Benzylsodium-Mediated Reactions

The stereochemical outcome of reactions involving benzylsodium is a critical aspect of its synthetic utility, particularly in the formation of chiral centers. Stereochemical control refers to the ability to selectively form one stereoisomer over others. masterorganicchemistry.comlumenlearning.com

Reactions at a chiral carbon where a bond is broken can result in retention or inversion of stereochemistry if the process is concerted or highly ordered. lumenlearning.com If the reaction proceeds via intermediates, the stereochemistry may be less distinct, potentially leading to a racemic mixture. lumenlearning.com

Some reactions involving benzylic sodium species have been reported to proceed with specific stereochemical outcomes. For instance, Wurtz-type couplings with secondary alkyl halides and tosylates using benzylic sodium species generated via lateral sodiation have been shown to proceed under complete inversion of stereochemistry. researchgate.netresearchgate.net This suggests a mechanism involving backside attack, similar to an SN2-like process.

In contrast, reactions involving the opening of epoxides with benzylic sodium species have been reported to occur with complete retention of stereochemistry. researchgate.net This implies a different mechanism, possibly involving nucleophilic attack on the less hindered carbon of the epoxide.

The ability to control stereochemistry in reactions mediated by organoalkali metals can be influenced by factors such as the structure of the organometallic species (aggregation and solvation), the presence of additives or ligands, and the reaction conditions (e.g., temperature, solvent). nih.gov While controlling stereoselectivity by solely controlling aggregation has been challenging in some cases, the specific reaction mechanism plays a dominant role. nih.gov

Degradation and Stability Pathways

Benzylsodium, like many organoalkali metal compounds, is known to be reactive and can undergo degradation through various pathways. Its stability is influenced by factors such as the solvent, temperature, and the presence of impurities. alibaba.comhi.is Degradation can lead to a loss of efficacy in its applications. alibaba.com

Organoalkali metal compounds generally require careful handling and storage under inert atmosphere to prevent decomposition. alibaba.comalibaba.com

Solvent-Dependent Stability and Decomposition Rates

The stability of benzylsodium is significantly dependent on the solvent used. alibaba.comlibretexts.org Polar protic solvents like water and alcohols are generally incompatible with organoalkali metal compounds due to their basic and nucleophilic nature, leading to rapid decomposition through protonolysis. Ethereal solvents like THF are commonly used, but even in these solvents, decomposition can occur over time. bham.ac.uk

Studies on the stability of other reactive species, such as BDPA radicals, have shown that solvent polarity plays a significant role in their degradation rates. hi.is A polar radical might degrade faster in a non-polar solvent, while non-polar radicals are more unstable in polar solvents. hi.is Similarly, the decomposition rate of benzoyl peroxide has been shown to be highly dependent on the solvent. nih.gov

For benzylsodium, reactions with the solvent, such as solvent decomposition, can be a major degradation pathway, particularly in ethereal solvents like THF, where the rate of decomposition can be concentration-dependent. bham.ac.uk More dilute solutions may decompose faster. bham.ac.uk

Self-Metalation and Beta-Elimination Processes

Benzylsodium can undergo self-metalation, where it acts as a base to deprotonate another molecule of toluene (B28343) or a similar hydrocarbon. This process can lead to the formation of more complex organosodium species and potentially initiate polymerization or other side reactions.

Beta-elimination is another significant degradation pathway for organometallic compounds with hydrogens on the carbon beta to the metal center. libretexts.orgwikipedia.org This reaction involves the transfer of a beta-hydrogen to the metal center with the simultaneous formation of a metal-hydride bond and an alkene. libretexts.orgwikipedia.org

While benzylsodium itself does not have a beta-hydrogen in the classical sense (the carbanionic center is directly attached to the benzylic carbon), related organosodium species or intermediates formed during reactions could potentially undergo beta-elimination if they possess a hydrogen on the carbon beta to the sodium-bearing carbon. Beta-elimination requires an open coordination site on the metal and a beta-hydrogen cis to the metal center. wikipedia.org This process can be undesirable as it leads to the formation of an alkene and a metal hydride, altering the nature of the active species and potentially leading to catalyst deactivation in catalytic cycles. wikipedia.org

Formation of Polymeric Species During Storage

The storage stability of benzylsodium is limited, and it is known to undergo decomposition and polymerization over time alibaba.com. This degradation process leads to the formation of polymeric species, which can negatively affect the compound's reactivity and utility in subsequent chemical reactions, such as its use as a polymerization initiator rsc.org.

Research indicates that prolonged storage of benzylsodium results in a product that is a poor initiator for "living" polymerization, in contrast to freshly prepared benzylsodium, which is efficient rsc.org. This loss of activity is attributed to the transformation of the original organometallic compound into new species, including colorless products rsc.org. While the exact mechanism and identity of these new species have not always been fully elucidated in all studies, it is proposed that dimeric or polymeric species, potentially formed through ion-pair association, are involved rsc.org. These associated species are thought to eventually yield derivatives of polybenzyl through an unknown mechanism rsc.org.

The formation of polymeric species is a common challenge with highly reactive organo-alkali metal compounds. Aggregation of alkali metal organometallic compounds in both solution and the solid state is a known phenomenon that helps stabilize the polar and reactive metal-carbon bond rsc.org. However, this aggregation can also be a precursor to further decomposition or polymerization pathways during storage.

The degradation of benzylsodium during storage is evidenced by a decrease in its ability to undergo characteristic reactions. For instance, freshly prepared benzylsodium yields a high percentage of phenylacetic acid upon carboxylation (76% yield), whereas the transformed product obtained after storage produces a negligible amount of this acid rsc.org. This difference in reactivity highlights the significant chemical changes that occur during storage.

Synthetic Applications of Benzylsodium in Organic Chemistry

Carbon-Carbon Bond-Forming Reactions

The high reactivity of the carbanionic center in benzylsodium (B3045699) makes it an effective reagent for creating new carbon-carbon bonds through several methodologies, including cross-coupling and nucleophilic addition reactions.

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the connection of two different carbon fragments. Benzylsodium has been employed in several cross-coupling strategies, either directly or through transmetalation to other organometallic species.

A common strategy to harness the reactivity of benzylsodium in a more controlled manner involves its transmetalation to less reactive and more selective organometallic reagents, such as organozinc and organoboron compounds. This approach allows for the use of well-established and versatile palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki-Miyaura couplings. acs.orgorganic-chemistry.orgwikipedia.orglibretexts.org

In this two-step process, benzylsodium is first reacted with a zinc or boron halide (e.g., ZnCl₂, B(OMe)₃) to generate the corresponding benzylzinc or benzylboron species in situ. These intermediates are then subjected to palladium-catalyzed cross-coupling with various aryl or vinyl halides and triflates. acs.orgorganic-chemistry.orgwikipedia.orglibretexts.org This methodology provides a reliable route to synthesize diarylmethanes and other complex molecules with high efficiency and functional group tolerance. nih.gov The use of organotrifluoroborates, which can be prepared from the corresponding boronic acids, offers an alternative that is stable and allows for manipulation of functional groups. nih.govtcichemicals.com

Table 1: Examples of Negishi and Suzuki-Miyaura Couplings via Benzylsodium Transmetalation

| Benzylsodium Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Benzylsodium | Aryl Halide | Pd(PPh₃)₄ | Diaryl Methane | Good | organic-chemistry.org |

| Substituted Benzylsodium | Vinyl Halide | Pd(OAc)₂/Ligand | Substituted Styrene (B11656) | High | wikipedia.org |

| Benzylsodium | Aryl Triflate | PdCl₂(dppf) | Diaryl Methane | Good to Excellent | nih.gov |

This table is illustrative and specific yields can vary based on substrates and reaction conditions.

Benzylsodium can also participate in direct cross-coupling reactions with aryl and alkyl halides. wikipedia.org These reactions, often proceeding through mechanisms with radical character similar to the Wurtz-Fittig reaction, can lead to the formation of substituted aromatic compounds. wikipedia.org For instance, the reaction of benzylsodium with ethyl bromide yields ethylbenzene. wikipedia.org However, these direct couplings can sometimes be less selective and may lead to side products, such as homocoupled species. wikipedia.org The reaction of benzylsodium with benzyl (B1604629) chloride, for example, can produce both the expected diphenylmethane (B89790) and (E)-stilbene, the latter suggesting the involvement of radical intermediates. wikipedia.org

Recent advancements have focused on developing more controlled and efficient direct coupling methods. Continuous flow techniques for the preparation of benzylic sodium species have shown promise in their subsequent reaction with electrophiles like alkyl and benzyl chlorides, affording C(sp³)–C(sp³) bond formation in good yields. nih.gov

Table 2: Direct Coupling Reactions of Benzylsodium

| Benzylsodium | Halide | Product | Yield (%) | Reference |

| Benzylsodium | Ethyl Bromide | Ethylbenzene | Not specified | wikipedia.org |

| Benzylsodium | Benzyl Chloride | Diphenylmethane and (E)-Stilbene | Not specified | wikipedia.org |

| Mesitylsodium | Primary Alkyl Chlorides | Alkylmesitylenes | 84-92% | nih.gov |

Iron, being an abundant and non-toxic metal, has emerged as a sustainable catalyst for various organic transformations. In the context of organosodium chemistry, iron catalysts have been successfully employed to promote the oxidative homocoupling of arylsodium reagents, a reaction analogous to the classic Fittig coupling. researchgate.netcolab.ws This methodology involves the in-situ generation of the organosodium species followed by the addition of an iron catalyst, such as iron(III) acetylacetonate, which facilitates the formation of a new carbon-carbon bond between two identical aryl groups. researchgate.net While this has been demonstrated for arylsodiums, the extension to benzylsodium offers a potential route for the synthesis of 1,2-diphenylethane (B90400) and its derivatives.

Expanding on the theme of iron catalysis, researchers have developed iron-catalyzed cross-coupling reactions between organosodium reagents and alkyl halides, which can be considered a modern variant of the Wurtz-Fittig reaction. researchgate.net This approach allows for the formation of C(sp²)–C(sp³) bonds. mdpi.comnih.gov The reaction of an in-situ generated arylsodium with an alkyl halide in the presence of an iron catalyst provides a direct and atom-economical route to alkylated aromatic compounds. researchgate.net The application of this methodology to benzylsodium and its derivatives would provide a valuable tool for the synthesis of a variety of substituted aromatic hydrocarbons. nih.govchemrxiv.orgnih.gov

Nucleophilic Addition Reactions

The strong nucleophilic character of benzylsodium enables it to readily participate in addition reactions with a variety of electrophilic functional groups, most notably carbonyl compounds and epoxides. wikipedia.orgnih.gov These reactions are fundamental for the construction of carbon skeletons and the introduction of hydroxyl functionalities.

The addition of benzylsodium to aldehydes and ketones results in the formation of benzylic alcohols after an aqueous workup. wikipedia.orgnih.gov For example, the reaction of phenylsodium (B238773) with benzoyl chloride is proposed to proceed through a benzophenone (B1666685) intermediate, which upon further reaction and hydrolysis, yields triphenylcarbinol. wikipedia.org Similarly, benzylsodium can add to aldehydes like propionaldehyde (B47417) to form the corresponding secondary alcohol. nih.gov

Furthermore, benzylsodium is an effective nucleophile for the ring-opening of epoxides. nih.gov The attack typically occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the formation of β-phenethyl alcohol derivatives. nih.gov This reaction provides a regioselective method for the synthesis of 1,2-aminoalcohols and related structures. The ability of benzylsodium to open epoxides without the need for a Lewis acid is a significant advantage. nih.gov

Table 3: Nucleophilic Addition Reactions of Benzylsodium

| Electrophile | Product Type | Example Product | Yield (%) | Reference |

| Propionaldehyde | Secondary Alcohol | 1-Phenyl-2-butanol | 67-83% | nih.gov |

| Substituted Epoxide | Secondary/Tertiary Alcohol | Phenyl-substituted alcohols | 62-98% | nih.gov |

| (S)-2-Methyloxirane | Secondary Alcohol | (R)-1-Phenyl-2-propanol | 90% | nih.gov |

| Oxetane | Primary Alcohol | 3-Phenyl-1-propanol | 67-83% | nih.gov |

Carboxylation Reactions to Afford Carboxylic Acids

Benzylsodium can be carboxylated by reaction with carbon dioxide (CO₂). This reaction provides a direct route for the synthesis of carboxylic acids, specifically phenylacetic acid and its derivatives.

The mechanism involves the nucleophilic attack of the benzyl carbanion on the electrophilic carbon atom of carbon dioxide. This initially forms a sodium carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

This carboxylation reaction is a valuable method for introducing a carboxylic acid functional group onto a benzylic position. The effectiveness of a metalation reaction to form benzylsodium can be confirmed by quenching the reaction with carbon dioxide and isolating the resulting phenylacetic acid. wikipedia.org

Deprotonation and Metalation Applications in Organic Synthesis

Due to its strong basicity, benzylsodium can be used to deprotonate organic compounds with acidic protons, thereby generating other organosodium reagents. wikipedia.org This process, known as metalation, is a key strategy for creating new carbon-nucleophiles.

A common application is the metalation of other aromatic compounds. For instance, while phenylsodium can be used to metalate toluene (B28343) to produce benzylsodium, the reverse is also possible depending on the relative acidities of the hydrocarbons. wikipedia.org Benzylsodium can deprotonate compounds with C-H bonds that are more acidic than the methyl C-H bonds of toluene. This allows for the preparation of a variety of organosodium compounds that may be difficult to synthesize directly from sodium metal.

This transmetalation or deprotonation capability makes benzylsodium a useful reagent for generating a library of organosodium compounds, which can then be used in subsequent reactions with various electrophiles.

Utilization as a Strong Base in Specific Organic Transformations

Benzylsodium's character as a strong base allows it to facilitate specific organic reactions that require the deprotonation of weakly acidic protons.

Wittig Reactions: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.edu The formation of the crucial ylide intermediate often requires a strong base to deprotonate the phosphonium (B103445) salt. commonorganicchemistry.commasterorganicchemistry.com While bases like butyllithium (B86547) (BuLi) and sodium hydride (NaH) are commonly employed, benzylsodium can also serve this purpose due to its significant basicity. The deprotonation of the phosphonium salt by benzylsodium generates the highly reactive phosphorus ylide, which then proceeds to react with the carbonyl compound to furnish the desired alkene. commonorganicchemistry.commasterorganicchemistry.com

Snieckus-Fries Rearrangements: The Snieckus-Fries rearrangement is an intramolecular reaction that involves the ortho-metalation of an aryl carbamate (B1207046) followed by rearrangement to an ortho-acylated phenol. researchgate.netnih.gov This transformation is typically mediated by strong bases. While sodium diisopropylamide (NaDA) is a noted reagent for this rearrangement, the fundamental principle relies on a potent base to effect the initial ortho-deprotonation of the aromatic ring. researchgate.netnih.gov Benzylsodium's basicity makes it a potential candidate for initiating such rearrangements by deprotonating the aromatic ring ortho to the carbamate group, thereby facilitating the subsequent acyl group migration.

Reductive Transformations

Benzylsodium and related organosodium species are instrumental in various reductive transformations, leveraging the electron-donating capacity of sodium.

The Bouveault-Blanc reduction is a classic method for the reduction of esters to primary alcohols using sodium metal in the presence of an alcohol, typically ethanol. alfa-chemistry.comdoubtnut.comyoutube.com The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the ester's carbonyl group. alfa-chemistry.com While not directly employing pre-formed benzylsodium, the conditions of the Bouveault-Blanc reduction can generate organosodium intermediates in situ. The fundamental principle of using sodium as a reducing agent is central to both the Bouveault-Blanc reduction and the formation of organosodium reagents like benzylsodium.

The Birch reduction traditionally involves the use of alkali metals, like sodium, in liquid ammonia (B1221849) with an alcohol to reduce aromatic rings. thieme-connect.de This process hinges on the generation of solvated electrons. ncl.ac.uk Recent advancements have explored ammonia-free Birch-type reductions using sodium dispersions. thieme-connect.de These methods can be applied to a variety of arenes. thieme-connect.de The formation of a benzylsodium species can be considered in the context of reducing aromatic systems, where a benzylic radical or anion is an intermediate. thieme-connect.de For instance, the reductive cleavage of the C=C double bonds of stilbenes can proceed through α-boryl benzylsodium species. researchgate.net

The reductive power of sodium, often harnessed in the form of organosodium reagents or sodium dispersions, allows for the chemoselective cleavage of various functional groups. This selectivity is often dependent on the reaction conditions and the substrate's structure.

Sodium dispersions have been shown to effect the reductive cleavage of C-C and C-heteroatom bonds. thieme-connect.de For example, the ring-opening of arylcyclopropanes can be achieved using sodium dispersion to generate a benzylic radical/benzylsodium species. thieme-connect.de Furthermore, the selective cleavage of the C(sp³)–O bond in allyl phenyl ether with metallic sodium can yield allylsodium. thieme-connect.de In some cases, the boryl group can assist in the sodium-mediated reductive cleavage of C-C single bonds to produce α-boryl benzylsodium species. researchgate.net

| Functional Group | Reagent System | Resulting Species |

| Arylcyclopropane | Sodium Dispersion/DTBB | 1,3-difunctionalized product via benzylsodium intermediate |

| Allyl phenyl ether | Metallic Sodium | Allylsodium |

| 1,2-diaryl-1,2-diborylethanes | Sodium Metal | α-boryl benzylsodium |

Table 1: Examples of Chemoselective Cleavage Reactions Involving Sodium

Polymerization Initiation and Polymeric Product Formation

Benzylsodium is a recognized initiator for anionic polymerization, a chain-growth polymerization technique where the active center is an anion. du.edu.eglibretexts.org

Anionic polymerization is initiated by nucleophilic attack on a monomer. Benzylsodium, being a source of the nucleophilic benzyl anion, can effectively initiate the polymerization of various monomers, most notably styrene and butadiene. du.edu.egjustia.comgoogle.com

The initiation step involves the addition of the benzyl anion to the monomer, creating a new carbanionic species that then propagates by adding to subsequent monomer units. This process, when carried out under carefully controlled conditions with purified reagents, can lead to "living polymers," where the active anionic chain ends remain until intentionally terminated. du.edu.eg This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.com

The polymerization of styrene using benzylsodium as an initiator has been a subject of study. rsc.org Similarly, benzylsodium can initiate the polymerization of conjugated dienes like 1,3-butadiene, leading to the formation of polybutadiene. justia.comgoogle.com The microstructure of the resulting polydiene (i.e., the relative amounts of cis-1,4, trans-1,4, and vinyl-1,2 addition) can be influenced by the reaction conditions, including the nature of the counter-ion (in this case, sodium) and the solvent.

| Monomer | Initiator | Polymer |

| Styrene | Benzylsodium | Polystyrene |

| 1,3-Butadiene | Benzylsodium | Polybutadiene |

Table 2: Monomers Polymerized using Benzylsodium as an Initiator

Generation of Polybenzyl Derivatives

Benzylsodium is a potent initiator in the field of anionic polymerization, a process utilized for synthesizing polymers with well-defined structures and molecular weights. ethernet.edu.etmit.edu Its primary application in this context is the generation of polybenzyl derivatives through the polymerization of vinyl monomers that contain a benzyl group, most notably styrene. The resulting polymer, polystyrene, is a widely used plastic in which each monomer unit incorporates a phenyl group attached to a polyethylene (B3416737) backbone.

The initiation process involves the nucleophilic attack of the benzyl carbanion from benzylsodium onto a monomer molecule, such as styrene. This creates a new, larger carbanionic species which remains active. This "living" nature of the polymer chain ends is a hallmark of anionic polymerization when conducted under stringent conditions, free from terminating agents. ethernet.edu.etuni-bayreuth.de It allows for the sequential addition of monomers, leading to polymers with a narrow molecular weight distribution (i.e., low polydispersity). ethernet.edu.etresearchgate.net The propagation of the polymer chain continues until all the monomer is consumed or a terminating agent is deliberately introduced.

Research has shown that the kinetics and characteristics of the polymerization are significantly influenced by the solvent and the nature of the alkali metal counter-ion. ethernet.edu.etrsc.org For instance, in the anionic polymerization of styrene using sodium-based initiators, the active centers can exist as ion-pairs which may associate into less active or dormant aggregates, particularly in non-polar solvents like benzene (B151609). rsc.org The propagation rate is thus dependent on the equilibrium between these associated and non-associated species. Polar solvents such as tetrahydrofuran (B95107) (THF) or dioxane can solvate the sodium cation, leading to more reactive "free" ions or solvent-separated ion pairs, which generally increases the rate of polymerization. ethernet.edu.etuni-bayreuth.de